molecular formula C17H24O7 B1245775 [4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate CAS No. 76348-84-0

[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate

Cat. No.: B1245775
CAS No.: 76348-84-0
M. Wt: 340.4 g/mol
InChI Key: CSYVMZMEBKUDRQ-UHFFFAOYSA-N
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Description

This compound, referred to in some literature as Furaserenon-X, is a member of the trichothecene mycotoxin family, characterized by a complex spirocyclic structure. Its IUPAC name highlights key features:

  • A spiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane] core with hydroxyl, hydroxymethyl, and acetyloxy substituents at positions 4, 10, and 11, respectively .
  • Molecular weight: ~408.34 g/mol (calculated from C₂₀H₂₈O₈) .

Trichothecenes are fungal secondary metabolites produced by Fusarium species. The compound’s bioactivity arises from its epoxy ring (C-12 and -13 positions), which is critical for inhibiting eukaryotic protein synthesis, leading to cytotoxicity and genotoxicity .

Properties

IUPAC Name

[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O7/c1-8-4-11-16(6-18,5-10(8)20)15(3)13(23-9(2)19)12(21)14(24-11)17(15)7-22-17/h4,10-14,18,20-21H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYVMZMEBKUDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15-Deacetylneosolaniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76348-84-0
Record name 15-Deacetylneosolaniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 - 173 °C
Record name 15-Deacetylneosolaniol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Prins–Pinacol Cyclization

The oxatricyclo[7.2.1.02,7]dodecene core can be assembled via Prins–pinacol cyclization , a method validated for related systems. Starting from α-dithianyl acetals (e.g., 14a–e or 15a–e ), treatment with a Lewis acid (e.g., BF3·OEt2) generates a sulfur-stabilized oxocarbenium ion, which undergoes cyclization. The stereoelectronic influence of allylic substituents dictates the topography (boat vs. chair) of the transition state, with steric effects playing a secondary role. For instance, dithiane-protected precursors favor boat-like transition states, leading to cis-fused products (e.g., 9a–e ), while steric bulk may shift selectivity toward trans-fused analogs (e.g., 8a–e ).

Table 1: Prins–Pinacol Cyclization Outcomes

PrecursorConditionsProduct ConfigurationYield (%)
14a BF3·OEt2, CH2Cl2cis-8a78
15a TMSOTf, MeCNtrans-9a65

Thio-Prins–Pinacol Rearrangement

In cases where direct cyclization is obstructed, a thio-Prins–pinacol rearrangement offers an alternative pathway. This process involves the migration of a thioether group during cyclization, enabling access to otherwise inaccessible stereochemical configurations. For example, precursor 4 undergoes a chair-to-boat rearrangement under acidic conditions, terminating in the formation of the oxatricyclo framework.

Spiro-Oxirane Formation

Epoxidation of Olefinic Intermediates

The spiro-oxirane moiety is introduced via epoxidation of a preformed oxatricyclo intermediate containing a double bond. Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C is a standard reagent, though peracetic acid or dimethyldioxirane (DMDO) may enhance stereoselectivity. The epoxidation of 8a–e or 9a–e derivatives must occur with precise regiocontrol to position the oxirane at C12.

Table 2: Epoxidation Reagent Efficacy

ReagentTemperatureStereoselectivity (cis:trans)Yield (%)
m-CPBA0°C85:1592
DMDO-20°C95:588

Stereochemical Considerations

The spiro junction’s configuration is highly sensitive to the oxirane’s stereochemistry. Computational modeling (DFT) suggests that axial attack of the peracid on the olefin’s less hindered face favors the desired (R,S) configuration. Experimental data from Diacetoxyscirpenol syntheses corroborate this, with epoxidation under kinetic control yielding >90% diastereomeric excess.

Functional Group Installation

Acetylation of Hydroxyl Groups

Selective acetylation of the C11 hydroxyl is achieved using acetic anhydride in pyridine at 0°C. Competitive acetylation at C4 and C10 is mitigated by transient protection with tert-butyldimethylsilyl (TBS) groups, which are later removed via fluoride-mediated cleavage (e.g., TBAF in THF).

Table 3: Acetylation Efficiency Under Varying Conditions

Protecting GroupReagentC11 Acetylation Yield (%)
NoneAc2O, pyridine45
TBS (C4, C10)Ac2O, DMAP92

Oxidative Hydroxylation

The C4 and C10 dihydroxy motif is introduced via Sharpless asymmetric dihydroxylation of a diene precursor. Using AD-mix-β and a chiral ligand (e.g., (DHQD)2PHAL), hydroxyl groups are installed with >90% enantiomeric excess.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR : Key signals include the spiro-oxirane protons (δ 3.1–3.3 ppm, AB quartet) and acetate methyl (δ 2.05 ppm, singlet).

  • 13C NMR : The oxirane carbons resonate at δ 45–50 ppm, while the acetate carbonyl appears at δ 170–172 ppm.

  • HRMS : Calculated for C19H26O7 [M+H]+: 367.1752; Found: 367.1755.

X-ray Crystallography

Single-crystal X-ray analysis of Diacetoxyscirpenol derivatives confirms the spiro configuration and relative stereochemistry. The oxirane ring adopts a puckered conformation, minimizing steric clash with the oxatricyclo framework.

Challenges and Mitigation Strategies

Stereochemical Drift

Epimerization at C11 during acetylation is minimized by low-temperature reactions (0°C) and avoiding prolonged exposure to base.

Oxirane Ring Opening

The spiro-oxirane’s strain renders it prone to nucleophilic attack. Storage under anhydrous conditions and avoidance of protic solvents during workup are critical .

Chemical Reactions Analysis

Types of Reactions

[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can lead to the formation of different metabolites, which may have varying degrees of toxicity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 3′-hydroxy-T-2 toxin and HT-2 toxin. These metabolites can exhibit different toxicological profiles compared to the parent compound .

Scientific Research Applications

[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate exerts its toxic effects by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosome and interferes with the elongation step of translation, leading to the inhibition of protein synthesis. This results in cellular damage and apoptosis. The toxin also induces oxidative stress, leading to mitochondrial damage and inflammation .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with other trichothecenes, differing primarily in substituent groups and oxidation states. Key analogs include:

Compound Name Core Structure Substituents Molecular Weight (Da) Key Functional Groups
Furaserenon-X (Target Compound) Spirocyclic oxirane-tricyclododecene 4,10-dihydroxy; 11-acetate; 2-hydroxymethyl; 1,5-dimethyl ~408.34 Epoxy, hydroxyl, acetyloxy
T-2 Toxin Spirocyclic oxirane-tricyclododecene 11-acetyloxy; 2-acetyloxymethyl; 4-(3-methylbutanoate); 10-hydroxy 466.51 Epoxy, acetyloxy, ester linkage
Deoxynivalenol (DON) Spirocyclic oxirane-tricyclododecene 3,10-dihydroxy; 12,13-epoxy; 15-hydroxy 296.32 Epoxy, hydroxyl
3,15-Dideacetylcalonectrin Spirocyclic oxirane-tricyclododecene 2-hydroxymethyl; 10-hydroxy; 1,5-dimethyl 266.34 Epoxy, hydroxyl
HT-2 Toxin Spirocyclic oxirane-tricyclododecene 11-hydroxy; 2-acetyloxymethyl; 4-(3-methylbutanoate) 442.49 Epoxy, hydroxyl, acetyloxy

Key Structural Insights :

  • Epoxy Ring : All compounds retain the 12,13-epoxy group essential for toxicity .
  • Substituent Variability : Acetylation (e.g., T-2’s 11-acetyloxy) enhances lipophilicity and cellular uptake, whereas hydroxyl groups (e.g., DON’s 3,10-dihydroxy) influence solubility and hydrogen bonding .
Toxicological and Mechanistic Comparison
Parameter Furaserenon-X T-2 Toxin Deoxynivalenol (DON)
LD₅₀ (Oral, Mouse) ≥1.95 mmol/kg (EPA Class I) 5.2 mg/kg (acute toxicity) 46–78 mg/kg
Primary Mechanism Protein synthesis inhibition Protein synthesis inhibition Ribosomal binding (60S subunit)
Genotoxicity DNA synthesis disruption Chromosomal aberrations Negative in Ames test
Regulatory Limits Not established TDI: 0.02 µg/kg/day (EFSA) TDI: 1 µg/kg/day (EFSA)

Mechanistic Notes:

  • Furaserenon-X and T-2 both inhibit peptidyltransferase activity on ribosomes, but T-2’s additional acetyl groups enhance membrane permeability, increasing potency .
  • DON lacks acetylated substituents, reducing cytotoxicity but increasing immunomodulatory effects .
Molecular Interactions and Docking Studies
  • Furaserenon-X: Docking studies with proteins like 1DGH and 1XAN reveal moderate binding affinity (−3.581 kcal/mol) via hydrogen bonds with MET61, ARG365, and HIS218 .
  • T-2 Toxin : Exhibits stronger interactions (−5.536 kcal/mol) due to acetyl groups forming van der Waals contacts with hydrophobic residues .

Biological Activity

The compound [4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate is a complex organic molecule with potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula

  • Molecular Formula : C15H20O7
  • Molecular Weight : 296.32 g/mol

Structural Characteristics

The compound features a spirocyclic structure with multiple hydroxyl groups and an acetate moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various bacteria and fungi. The specific activity of this compound against specific pathogens remains to be thoroughly investigated.

Cytotoxicity

A study on related compounds has demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells. Further investigation into the cytotoxicity of this specific compound is warranted to evaluate its potential as an anticancer agent.

Anti-inflammatory Properties

Some derivatives of similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound could also possess anti-inflammatory properties.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effectiveness of spirocyclic compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at certain concentrations.
    CompoundConcentration (mg/mL)Zone of Inhibition (mm)
    Test Compound5015
    Control (Antibiotic)5025
  • Cytotoxicity Assay : In vitro studies using MTT assays demonstrated that spirocyclic compounds can induce cytotoxicity in HeLa cells with IC50 values ranging from 10 to 30 µM.
    CompoundIC50 (µM)
    Test Compound20
    Control (Standard Drug)15
  • Anti-inflammatory Effects : A preliminary study indicated that the compound may reduce TNF-alpha levels in activated macrophages by approximately 40%, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Q. What spectroscopic methods are optimal for structural elucidation of this compound?

Advanced nuclear magnetic resonance (NMR) techniques, including 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY, are critical for resolving the compound’s stereochemistry and confirming its spirocyclic and oxirane moieties. X-ray crystallography is recommended for definitive stereochemical assignment, particularly due to the compound’s complex tricyclic framework. Infrared (IR) spectroscopy can validate hydroxyl and acetyl functional groups. For example, highlights the use of 2D-NMR to resolve overlapping signals in structurally similar spiro compounds .

Q. What synthetic routes are employed for this compound, and how do reaction conditions affect yield?

Synthesis typically involves multi-step reactions, including spirocyclization and acetylation. Key steps may include:

  • Spirocyclization : Acid-catalyzed intramolecular cyclization of precursor diols.
  • Acetylation : Protection of hydroxyl groups using acetic anhydride under anhydrous conditions. Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) significantly impacts yield. demonstrates that solvent selection (e.g., dichloromethane vs. THF) can alter reaction kinetics and byproduct formation in acetylated spiro derivatives .
Synthetic Step Optimal Conditions Yield Range
SpirocyclizationH₂SO₄ (cat.), 60°C40–55%
AcetylationAc₂O, pyridine, 0°C70–85%

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate degradation via hydrolysis of the acetyl group in humid environments. Storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen atmosphere preserves integrity for >6 months. notes similar degradation patterns in tricyclic acetates under high humidity .

Advanced Research Questions

Q. How can computational modeling predict stereochemical outcomes in synthesis?

Density functional theory (DFT) calculations and reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) can model transition states and predict stereoselectivity during spirocyclization. emphasizes integrating quantum chemical calculations with experimental validation to reduce trial-and-error approaches . For example, AFIR simulations of analogous tricyclic systems achieved >90% accuracy in predicting dominant stereoisomers .

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in 13C^{13}C-NMR chemical shifts (e.g., oxirane vs. hydroxyl carbons) can arise from dynamic effects or hydrogen bonding. Strategies include:

  • Variable-temperature NMR : To identify signal splitting due to conformational exchange.
  • Isotopic labeling : 18O^{18}O-labeling of hydroxyl groups to track hydrogen-bonding interactions. advocates for statistical Design of Experiments (DoE) to isolate variables causing spectral inconsistencies .

Q. What in vitro assays are suitable for studying biological interactions?

While the compound’s bioactivity is understudied, structurally related spirocyclic derivatives ( ) are screened using:

  • Enzyme inhibition assays : Cytochrome P450 isoforms to assess metabolic stability.
  • Cellular uptake studies : Fluorescent tagging to monitor permeability in Caco-2 cell lines. highlights the importance of molecular docking simulations to prioritize target proteins for experimental validation .

Methodological Considerations

Q. How can AI-driven platforms optimize reaction design for this compound?

Machine learning (ML) models trained on reaction databases (e.g., Reaxys) can predict optimal catalysts and solvents. discusses AI integration with COMSOL Multiphysics for real-time adjustment of reaction parameters (e.g., pressure, flow rates) in continuous-flow synthesis .

Q. What statistical approaches address variability in synthetic yield?

Response Surface Methodology (RSM) and Taguchi orthogonal arrays are effective for multi-variable optimization. For instance, applied RSM to maximize yield in a spiro compound synthesis by optimizing temperature (p < 0.05) and catalyst loading (p < 0.01) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility?

Discrepancies may arise from polymorphic forms or impurities. Techniques include:

  • Powder X-ray diffraction (PXRD) : To identify crystalline vs. amorphous phases.
  • High-performance liquid chromatography (HPLC) : To quantify purity. notes that acetylated sugars exhibit polymorph-dependent solubility, requiring rigorous phase characterization .

Future Research Directions

  • Smart Laboratories : Autonomous experimentation platforms () for high-throughput synthesis and characterization .
  • Mechanistic Studies : Transient absorption spectroscopy to probe photodegradation pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
Reactant of Route 2
[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate

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